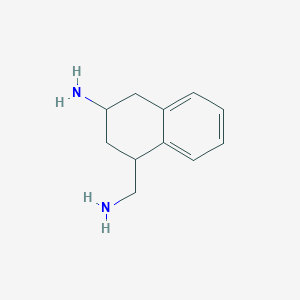
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonia under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)phenylamine
- 1,2,3,4-Tetrahydronaphthalen-2-amine
Uniqueness
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
188956-69-6 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H16N2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-4,9-10H,5-7,12-13H2 |
Clé InChI |
LBOLNWRLFPPQEC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C2C1CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

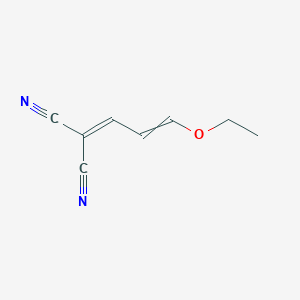

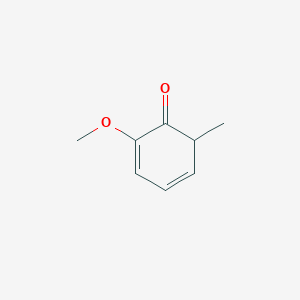

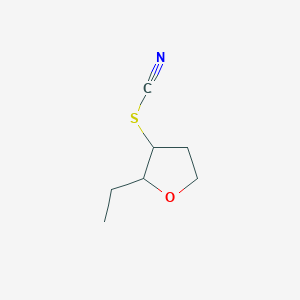
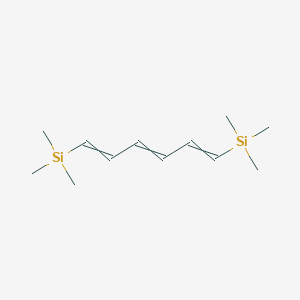
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
